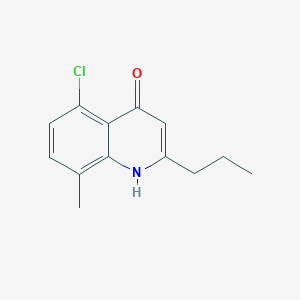

5-Chloro-8-methyl-2-propyl-4-quinolinol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1070880-11-3 |

|---|---|

Molecular Formula |

C13H14ClNO |

Molecular Weight |

235.71 g/mol |

IUPAC Name |

5-chloro-8-methyl-2-propyl-1H-quinolin-4-one |

InChI |

InChI=1S/C13H14ClNO/c1-3-4-9-7-11(16)12-10(14)6-5-8(2)13(12)15-9/h5-7H,3-4H2,1-2H3,(H,15,16) |

InChI Key |

GXEJWQDLCZMKBN-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=O)C2=C(C=CC(=C2N1)C)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of 5 Chloro 8 Methyl 2 Propyl 4 Quinolinol

Established Synthetic Routes to 4-Quinolinol Derivatives

The synthesis of the 4-quinolinol core, also known as the quinolin-4(1H)-one tautomer, is well-established in organic chemistry, with several named reactions providing reliable access to this heterocyclic system. nih.govwikipedia.org These methods primarily involve the cyclization of substituted anilines with a three-carbon component.

Cyclization Reactions for the Quinoline (B57606) Ring System Formation

The construction of the quinoline ring is most often achieved through condensation and subsequent cyclization reactions. Key historical and widely used methods include:

Conrad-Limpach-Knorr Synthesis: This is a cornerstone method for synthesizing 4-hydroxyquinolines (4-quinolinols). wikipedia.org It involves the reaction of an aniline (B41778) with a β-ketoester. wikipedia.orgsynarchive.com The reaction proceeds through a Schiff base intermediate, which upon heating, typically in an inert solvent like mineral oil to temperatures around 250 °C, undergoes thermal cyclization to yield the 4-quinolinol. wikipedia.orgscribd.com The conditions can be tuned; lower temperatures often favor the formation of 4-quinolinols (Conrad-Limpach product), while higher temperatures can lead to 2-quinolinols (Knorr product). scribd.com

Camps Cyclization: The Camps reaction is an intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base, such as hydroxide (B78521) ion, to form hydroxyquinolines. wikipedia.orgchem-station.com Depending on the structure of the starting material and the reaction conditions, this method can yield either quinolin-4-ones or quinolin-2-ones. nih.govwikipedia.org The necessary precursor, an N-(2-acylaryl)amide, can be prepared through methods like the condensation of a 2-aminoacetophenone (B1585202) with an acid chloride. nih.gov

Gould-Jacobs Reaction: This method begins with the condensation of an aniline derivative with diethyl ethoxymethylenemalonate. The resulting intermediate is then thermally cyclized, often under drastic heating conditions, to produce the quinolin-4-one skeleton. nih.gov

Friedländer Synthesis: This reaction provides a general route to quinolines by condensing a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group (e.g., a ketone). wikipedia.orgjk-sci.com The reaction is typically catalyzed by acids or bases. jk-sci.comorganicreactions.org While versatile for general quinoline synthesis, it is adaptable for 4-quinolinol synthesis depending on the chosen carbonyl partner.

Doebner-von Miller Reaction: This method synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds using acid catalysts like Lewis acids or Brønsted acids. wikipedia.orgsynarchive.com The α,β-unsaturated carbonyl component can be generated in situ from aldehydes or ketones, a variation known as the Beyer method. wikipedia.org The mechanism is complex and has been proposed to involve a fragmentation-recombination pathway. wikipedia.orgnih.gov

Below is a table summarizing these classical cyclization reactions.

Table 1: Comparison of Classical Quinoline Synthesis Methods| Reaction Name | Precursors | Typical Conditions | Product |

|---|---|---|---|

| Conrad-Limpach | Aniline, β-ketoester | High temperature (~250 °C), inert solvent | 4-Quinolone |

| Camps Cyclization | o-Acylaminoacetophenone | Base (e.g., NaOH, KOH) | 4-Quinolone and/or 2-Quinolone |

| Gould-Jacobs | Aniline, Diethyl ethoxymethylenemalonate | Thermal cyclization | 4-Quinolone |

| Friedländer | 2-Aminobenzaldehyde/ketone, Compound with α-methylene group | Acid or base catalysis | Substituted Quinoline |

Functional Group Interconversions on the Quinoline Nucleus

Once the core quinoline ring is formed, its functionality can be modified through various interconversion reactions. fiveable.me These transformations are crucial for introducing specific substituents like halogens or nitro groups onto the pre-formed heterocyclic system.

Halogenation: The introduction of halogen atoms onto the quinoline ring is a key transformation. Direct halogenation of 8-quinolinol is known to rapidly produce the 5,7-dihalo product. acs.org However, methods for regioselective monohalogenation have been developed. For instance, an operationally simple, metal-free protocol for the C5-halogenation of 8-substituted quinolines has been established using trihaloisocyanuric acid as the halogen source at room temperature. rsc.org This approach demonstrates high functional group tolerance and excellent regioselectivity. rsc.org

Nitration: Nitration of the quinoline ring typically occurs under acidic conditions. The position of nitration is highly dependent on the existing substituents and the reaction conditions. For quinoline itself, nitration primarily yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. cdnsciencepub.com For substituted quinolines, the directing effects of the substituents are paramount. For example, the nitration of 5,8-dichloroquinoline (B2488021) has been studied to understand the orientation of the incoming nitro group. cdnsciencepub.comcdnsciencepub.com In some cases, protecting groups are used to direct the nitration to a specific position. researchgate.net

Specific Synthetic Pathways for 5-Chloro-8-methyl-2-propyl-4-quinolinol and Analogues

Synthesizing the specifically substituted target compound, this compound, requires a careful selection of starting materials that contain the necessary chloro, methyl, and propyl groups, or precursors that allow for their introduction.

A plausible and direct approach for this specific molecule is the Conrad-Limpach synthesis . wikipedia.orgsynarchive.com This strategy would involve the condensation of 2-amino-4-chlorotoluene (for the 5-chloro-8-methyl portion of the aniline ring) with a β-ketoester that bears a propyl group, such as ethyl 3-oxohexanoate (B1246410).

The reaction would proceed in two main stages:

Condensation: The amino group of 2-amino-4-chlorotoluene reacts with the ketone carbonyl of ethyl 3-oxohexanoate to form a Schiff base/enamine intermediate.

Thermal Cyclization: The intermediate is heated in a high-boiling, inert solvent. An intramolecular electrophilic attack from the aniline ring onto the ester carbonyl, followed by elimination of ethanol, would lead to the formation of the desired this compound.

Studies on related quinolinol analogues have shown that substituents on the aniline ring significantly influence their biological activity, highlighting the importance of developing synthetic routes to such specifically substituted compounds. nih.gov

Exploration of Precursor Compounds and Intermediates in Quinolinol Synthesis

The success of any quinolinol synthesis hinges on the availability and reactivity of its precursors and the stability of its intermediates.

For the proposed Conrad-Limpach synthesis of this compound, the key precursors are:

2-Amino-4-chlorotoluene: This substituted aniline provides the benzene (B151609) portion of the quinoline core, already functionalized with the required C5-chloro and C8-methyl groups (based on standard quinoline numbering after cyclization).

Ethyl 3-oxohexanoate: This β-ketoester provides the C2, C3, and C4 atoms of the pyridine (B92270) ring, along with the C2-propyl and C4-hydroxyl groups.

The primary intermediate in this pathway is the alkyl β-arylaminocrotonate (the enamine tautomer of the Schiff base). scribd.com These intermediates are often viscous oils that are not isolated but are directly subjected to the high temperatures required for the cyclization step. scribd.com

In the Camps cyclization route, the key precursor is an N-(2-acylaryl)amide. nih.govwikipedia.org For the target molecule, this would translate to N-(2-butyryl-3-methyl-5-chlorophenyl)acetamide. The synthesis of this precursor itself is a multi-step process, often starting from a simpler substituted aniline.

Modern Synthetic Techniques and Methodological Innovations

While classical methods remain valuable, modern organic synthesis seeks to improve efficiency, yield, and environmental compatibility. Innovations often focus on catalysis and novel reaction conditions.

Catalytic Approaches in Quinolinol Synthesis

Transition metal catalysis has become a powerful tool for constructing and functionalizing heterocyclic systems, including quinolines. nih.gov

Palladium- and Copper-Catalyzed Reactions: These metals are frequently used in cross-coupling reactions to form C-C and C-N bonds. For instance, a two-step synthesis of 2-aryl-4-quinolones has been developed utilizing a copper-catalyzed amidation to form the N-(2-acylaryl)amide precursor, which then undergoes a base-mediated Camps cyclization. nih.govwikipedia.org Palladium catalysts are also instrumental in C-H activation/functionalization reactions, allowing for the direct introduction of aryl or alkyl groups onto the quinoline core, although this is more common for functionalizing the ring rather than its initial construction. nih.gov

Lewis and Brønsted Acid Catalysis: Many classical syntheses, such as the Friedländer and Doebner-von Miller reactions, are significantly enhanced by acid catalysts. wikipedia.orgwikipedia.org Modern variations employ a wide range of catalysts, from traditional p-toluenesulfonic acid to more advanced options like neodymium(III) nitrate (B79036) hexahydrate, to improve reaction rates and yields under milder conditions. jk-sci.com

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate many organic reactions, including the Friedländer synthesis. jk-sci.com This technique can dramatically reduce reaction times and often improves yields compared to conventional heating.

The table below highlights some modern catalytic approaches.

Table 2: Modern Catalytic Approaches in Quinoline/Quinolone Synthesis| Catalytic System | Reaction Type | Advantage |

|---|---|---|

| Copper(I/II) | Amidation / Cyclization | Enables efficient formation of Camps precursors. |

| Palladium(II) | C-H Arylation/Alkenylation | Direct functionalization of the quinoline core. nih.gov |

| Lewis Acids (e.g., Sc(OTf)₃) | Doebner-von Miller | Catalyzes cyclization under milder conditions. wikipedia.org |

Sustainable and Green Chemistry Principles in Synthetic Strategies

The traditional syntheses of quinolines, such as the Skraup and Doebner-von Miller reactions, often involve harsh conditions, toxic reagents, and the generation of significant waste, making them environmentally undesirable. google.com Modern synthetic chemistry is increasingly guided by the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of synthesizing this compound, several green chemistry principles can be applied to the plausible Conrad-Limpach synthesis.

Catalysis: The use of catalysts is a cornerstone of green chemistry as they can enhance reaction rates and selectivity, often under milder conditions. While the Conrad-Limpach reaction is traditionally conducted at high temperatures without a catalyst, research has explored the use of various catalysts to improve its efficiency. For the synthesis of 4-quinolones, Lewis acids and solid acid catalysts have been investigated to lower the reaction temperature and time. organic-chemistry.orgasianpubs.org For instance, the use of a recyclable acidic resin under solvent-free conditions has been reported for the Combes synthesis of 2-methyl-4-quinolinones, a reaction mechanistically related to the Conrad-Limpach synthesis. asianpubs.org Similarly, a copper-catalyzed one-pot synthesis of 2-aryl/heteroaryl-4-quinolones has been developed, highlighting the potential for metal catalysis in these transformations. researchgate.net

Alternative Solvents: The choice of solvent is critical in green chemistry. High-boiling, non-recoverable solvents like Dowtherm A, traditionally used in the Conrad-Limpach synthesis to achieve the necessary high temperatures, are being replaced by more benign alternatives. nih.govdartmouth.edu Studies have shown that solvents like ethyl benzoate (B1203000) can be effective and are more easily removed and recycled. nih.gov Water is an ideal green solvent, and although not typically used in the high-temperature cyclization step of the Conrad-Limpach synthesis, it can be employed in earlier steps or in alternative synthetic routes. Aqueous medium has been successfully used in the synthesis of tetra-substituted pyrazoles, a different class of heterocycles, demonstrating the potential for water-based multicomponent reactions. mdpi.com

Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity. nih.gov The application of microwave irradiation to the Conrad-Limpach and related quinoline syntheses has been explored. For example, a microwave-assisted, solvent-free Combes synthesis of 2-methyl-4-quinolinones catalyzed by an acidic resin has been reported to be highly efficient. asianpubs.org Microwave heating has also been successfully applied in the synthesis of 2-aryl/heteroaryl-4-quinolones, significantly shortening reaction times. researchgate.net

A plausible green synthetic approach to this compound via the Conrad-Limpach reaction would, therefore, involve the use of a recyclable solid acid catalyst and a high-boiling, biodegradable solvent, or ideally, a solvent-free reaction under microwave irradiation to minimize energy consumption and waste.

Strategies for Targeted Functionalization and Derivatization to Modulate Biological Profiles

The biological activity of a molecule can be finely tuned by strategic functionalization and derivatization. The this compound scaffold offers several sites for modification, each with the potential to influence its pharmacokinetic and pharmacodynamic properties. The primary sites for derivatization include the N1-H, the C2-propyl group, the C4-hydroxyl group, the C5-chloro substituent, and the C8-methyl group.

Functionalization of the N1-Position: The nitrogen atom of the quinolinol ring is a key site for derivatization. Alkylation, acylation, or the introduction of other functional groups at this position can significantly impact the molecule's polarity, solubility, and ability to form hydrogen bonds, thereby affecting its interaction with biological targets. For instance, in the broader class of quinolones, substitution at the N1 position with small alkyl or fluoroalkyl groups has been shown to be crucial for their antibacterial activity. mdpi.com

Modification of the C2-Propyl Group: The alkyl substituent at the C2 position is known to influence the biological activity of 4-quinolinols. The length and branching of the alkyl chain can affect the lipophilicity of the compound, which in turn can modulate its membrane permeability and target engagement. For example, in a series of 2-alkyl-4(1H)-quinolones, the length of the alkyl chain was found to be a determinant of their activity as quorum sensing inhibitors in Pseudomonas aeruginosa. uni-konstanz.de Therefore, the synthesis of analogues with varying alkyl chains at the C2 position (e.g., ethyl, butyl, or branched alkyl groups) could lead to compounds with altered biological profiles.

Derivatization of the C4-Hydroxyl Group: The 4-hydroxyl group is a versatile handle for derivatization. It can be etherified or esterified to produce a wide range of derivatives. Such modifications can serve as a prodrug strategy to improve oral bioavailability or to modulate the compound's interaction with its target. The 4-hydroxyl group is also in tautomeric equilibrium with the 4-keto group of the corresponding 4-quinolone form, and this equilibrium can be influenced by substitution, which in turn affects the compound's electronic properties and biological activity. wikipedia.org

Modification of the C5 and C8 Substituents: The chloro group at the C5 position and the methyl group at the C8 position also offer opportunities for functionalization. The chloro group can be replaced by other halogens or by nucleophilic substitution, although this can be challenging on an aromatic ring. The methyl group at C8 could potentially be functionalized via radical reactions or by oxidation to a carboxylic acid, which could then be further derivatized. Substitution at the C5 position with small groups like an amine or a methyl group has been shown to increase the activity of quinolones against Gram-positive bacteria. mdpi.com

The following table provides examples of how derivatization of the quinoline core at various positions can influence biological activity, drawing from literature on related compounds.

| Parent Compound | Derivative | Modification | Effect on Biological Activity | Reference |

| 4-Hydroxy-1H-quinolin-2-one | 6-Chloro-4-hydroxy-1H-quinolin-2-one | Introduction of a chloro group at C6 | Increased antifungal activity | nih.gov |

| 8-Hydroxyquinoline (B1678124) | 5-Chloro-8-hydroxyquinoline (B194070) | Introduction of a chloro group at C5 | Enhanced antibacterial activity against Mycobacterium tuberculosis | cionpharma.com |

| 2-Heptyl-4(1H)-quinolone | 2-Nonyl-4(1H)-quinolone | Elongation of the C2-alkyl chain | Altered quorum sensing inhibitory activity | uni-konstanz.de |

| 4-Amino-7-chloroquinoline | N-substituted derivatives | Derivatization of the C4-amino group | Modulation of anticancer activity | biointerfaceresearch.com |

By systematically exploring these derivatization strategies, a library of this compound analogues can be generated. The screening of such a library against various biological targets could lead to the discovery of novel therapeutic agents with optimized potency and selectivity.

Advanced Spectroscopic and Analytical Characterization of 5 Chloro 8 Methyl 2 Propyl 4 Quinolinol

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound. The vibrational modes of the molecule, corresponding to the stretching and bending of its bonds, provide a unique spectroscopic fingerprint.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For 5-Chloro-8-methyl-2-propyl-4-quinolinol, characteristic absorption bands would be expected for the O-H group of the quinolinol, the C-Cl bond, the aromatic C-H and C=C bonds of the quinoline (B57606) ring, and the aliphatic C-H bonds of the methyl and propyl substituents. However, a specific, experimentally-derived IR spectrum with assigned peaks for this compound is not available in the public domain.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, which also corresponds to the vibrational modes of the molecule. Raman is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. A detailed Raman spectrum and corresponding peak assignments for this compound are not currently documented in accessible research.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H) and carbon (¹³C).

Proton NMR (¹H NMR)

¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. For this compound, distinct signals would be expected for the protons on the quinoline ring, the methyl group, the propyl chain, and the hydroxyl group. The chemical shifts, integration, and splitting patterns (multiplicity) of these signals would allow for the complete assignment of the proton framework. Unfortunately, specific ¹H NMR data, including chemical shifts and coupling constants, are not available.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental formula of a compound, as well as gaining insight into its structure through fragmentation analysis. For this compound (Molecular Formula: C₁₃H₁₄ClNO), high-resolution mass spectrometry (HRMS) would be employed to confirm its exact mass.

The analysis would yield a molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) corresponding to the calculated monoisotopic mass. The presence of a chlorine atom would be confirmed by the characteristic M+2 isotopic pattern, with an intensity ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes. The fragmentation pattern in MS/MS analysis would be expected to show losses of the propyl group, methyl group, and potentially cleavage of the quinoline ring system, providing confirmatory structural evidence.

Hypothetical Mass Spectrometry Data

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₃H₁₄ClNO |

| Calculated Monoisotopic Mass | 235.0764 g/mol |

| Nominal Mass | 235 g/mol |

| [M+H]⁺ (observed) | ~236.0837 |

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. Single-crystal XRD analysis of a suitable crystal of this compound would provide precise data on bond lengths, bond angles, and the crystal packing structure. For related quinolinol derivatives, XRD has been used to confirm the planar nature of the quinoline ring system and to study intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. vulcanchem.com

Powder XRD (PXRD) would be used to characterize the bulk material, confirming its crystalline phase and purity. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), serves as a unique fingerprint for the crystalline solid.

Hypothetical Crystal Data

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Molecules per Unit Cell (Z) | Integer value (e.g., 4) |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is essential for separating the target compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common method for assessing the purity of non-volatile organic compounds like quinolinol derivatives. A reversed-phase HPLC method would likely be developed, using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The compound would be detected using a UV detector, likely at a wavelength where the quinoline chromophore absorbs strongly. The purity is determined by the area percentage of the main peak in the chromatogram. For a related compound, 5-Chloro-7-iodo-8-quinolinol, an assay of ≥95.0% by HPLC is reported.

Hypothetical HPLC Parameters

| Parameter | Condition |

|---|---|

| Column | C18, e.g., 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |

| Flow Rate | e.g., 1.0 mL/min |

| Detection | UV at ~254 nm |

Gas Chromatography (GC)

Gas chromatography is suitable for volatile and thermally stable compounds. Due to the polar hydroxyl group, direct analysis of this compound by GC might be challenging, potentially leading to peak tailing. Derivatization of the hydroxyl group, for instance by silylation, could be employed to increase volatility and improve peak shape. The analysis of related quinolinol compounds by GC has been documented, often involving mass spectrometry detection (GC-MS) for definitive identification.

Hypothetical GC Parameters (for derivatized compound)

| Parameter | Condition |

|---|---|

| Column | e.g., DB-5ms, 30 m x 0.25 mm |

| Carrier Gas | Helium |

| Inlet Temperature | e.g., 250 °C |

| Oven Program | Temperature ramp, e.g., 100 °C to 300 °C |

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. The experimentally determined percentages are compared against the calculated theoretical values to verify the empirical formula. For this compound (C₁₃H₁₄ClNO), this technique would provide fundamental confirmation of its composition.

Elemental Composition Data

| Element | Theoretical % |

|---|---|

| Carbon (C) | 66.24% |

| Hydrogen (H) | 5.99% |

| Chlorine (Cl) | 15.04% |

| Nitrogen (N) | 5.94% |

Microscopic and Surface Characterization in Composite Applications

Should this compound be incorporated into composite materials, various techniques would be used to characterize the resulting morphology and surface properties.

Scanning Electron Microscopy (SEM): SEM would be used to visualize the surface morphology of the composite material, showing the dispersion and distribution of the quinolinol compound within the matrix.

Transmission Electron Microscopy (TEM): TEM provides higher resolution images, allowing for the visualization of the material at the nanoscale, which is particularly useful if the compound forms nanoparticles or is part of a nanostructured composite.

N₂ Adsorption/Desorption: This analysis (BET method) is used to determine the specific surface area, pore volume, and pore size distribution of a porous material. It would be relevant if the quinolinol compound is used to create or modify porous structures.

These analyses are highly application-dependent, and no specific data exists for composites containing this compound in the searched literature.

Computational Chemistry and Theoretical Investigations of 5 Chloro 8 Methyl 2 Propyl 4 Quinolinol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. These methods provide insights into the distribution of electrons and the energies of molecular orbitals, which are crucial for understanding chemical behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules like 5-Chloro-8-methyl-2-propyl-4-quinolinol. DFT calculations can be employed to optimize the molecular geometry, determine vibrational frequencies, and calculate various electronic properties.

In studies of similar quinoline (B57606) derivatives, DFT has been used to understand the impact of different substituents on the electronic structure and reactivity of the quinoline core. nih.govdntb.gov.ua For this compound, DFT calculations would typically be performed using a functional such as B3LYP and a basis set like 6-311++G(d,p) to obtain accurate results. nih.gov These calculations can reveal how the chloro, methyl, and propyl groups influence the electron density distribution across the quinoline ring system.

A key aspect of DFT studies is the calculation of molecular electrostatic potential (MEP), which maps the electrostatic potential onto the electron density surface of the molecule. The MEP is a valuable tool for identifying the regions of a molecule that are most likely to be involved in electrophilic and nucleophilic interactions. In quinolinone derivatives, the MEP has been used to explain structure-activity relationships. sapub.org For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms, indicating their susceptibility to electrophilic attack, while regions of positive potential would indicate sites for nucleophilic attack.

Table 1: Representative DFT Calculated Properties for a Quinolinol Derivative

| Property | Representative Value |

| Total Energy | -X Hartrees |

| Dipole Moment | Y Debye |

| Mulliken Atomic Charges | Atom-specific charges |

Note: The values in this table are representative and would need to be calculated specifically for this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. sapub.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich quinolinol ring, particularly on the oxygen and nitrogen atoms and the aromatic system. The LUMO is likely to be distributed over the entire quinoline ring system. The HOMO-LUMO energy gap can be calculated using DFT, and a smaller gap generally suggests higher reactivity. nih.gov Studies on other substituted quinolines have shown how different functional groups can modulate the HOMO-LUMO gap and thus the reactivity of the molecule. researchgate.netresearchgate.net

Table 2: Representative Frontier Molecular Orbital Energies for a Quinolinol Derivative

| Orbital | Energy (eV) |

| HOMO | -A |

| LUMO | -B |

| HOMO-LUMO Gap | A - B |

Note: The values in this table are representative and would need to be calculated specifically for this compound.

Based on the energies of the frontier molecular orbitals, several theoretical reactivity descriptors can be calculated to quantify the reactivity of a molecule. These descriptors provide a more detailed picture of a molecule's chemical behavior than the HOMO-LUMO gap alone.

Key reactivity descriptors include:

Ionization Potential (IP): The energy required to remove an electron from a molecule (approximated as -EHOMO).

Electron Affinity (EA): The energy released when an electron is added to a molecule (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (IP + EA) / 2).

Chemical Hardness (η): The resistance of a molecule to change its electron distribution (η = (IP - EA) / 2). A harder molecule is less reactive.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). A softer molecule is more reactive.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile (ω = χ² / 2η).

These descriptors have been calculated for various quinoline derivatives to understand their reactivity patterns. sapub.org For this compound, these indices would help in predicting its behavior in different chemical environments and its potential to interact with biological targets.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

For this compound, MD simulations can be used to explore its conformational landscape. The propyl group at the 2-position can adopt various conformations, and MD simulations can help identify the most stable ones. Furthermore, MD simulations are invaluable for studying how this molecule interacts with its environment, such as a solvent or a biological receptor. researchgate.netnih.govnih.gov

In the context of drug design, MD simulations are often used to study the binding of a ligand to its protein target. By simulating the ligand-protein complex, researchers can gain a detailed understanding of the intermolecular interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.net This information is crucial for optimizing the structure of the ligand to improve its binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are widely used in drug discovery to predict the activity of new compounds and to guide the design of more potent and selective drugs.

To develop a QSAR model for a series of quinolinol derivatives, a dataset of compounds with known biological activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to build a mathematical model that relates the descriptors to the biological activity. nih.govunram.ac.id

Several QSAR studies have been performed on various classes of quinoline derivatives to predict their activities, including antimalarial and antitubercular activities. nih.govnih.govresearchgate.net These studies have identified key structural features that are important for the biological activity of these compounds. For this compound, a QSAR model could be developed to predict its activity against a specific biological target, provided that a suitable dataset of related compounds is available. The model could then be used to design new derivatives with improved activity by modifying the substituents on the quinoline ring.

Integration of Quantum Chemical Descriptors in QSAR

There are no published Quantitative Structure-Activity Relationship (QSAR) models where quantum chemical descriptors for this compound have been integrated and analyzed. QSAR studies on other quinoline derivatives have utilized a variety of quantum chemical descriptors to correlate molecular structure with biological activity. These descriptors often include, but are not limited to:

Highest Occupied Molecular Orbital (HOMO) energy: Relates to the electron-donating ability of a molecule.

Lowest Unoccupied Molecular Orbital (LUMO) energy: Relates to the electron-accepting ability of a molecule.

HOMO-LUMO gap: Indicates molecular stability and reactivity.

Electron density and electrostatic potential: Identify regions of a molecule that are electron-rich or electron-poor, which can be crucial for intermolecular interactions.

Without specific studies on this compound, it is not possible to provide a data table of its quantum chemical descriptors or discuss their specific influence on any potential biological activity within a QSAR model.

Molecular Docking and Ligand-Target Interaction Profiling

No molecular docking studies detailing the binding of this compound to any specific biological target have been found in the reviewed literature. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

A typical molecular docking study for a compound like this compound would involve:

Preparation of the 3D structure of the ligand (this compound).

Identification and preparation of a specific protein target.

Computational simulation of the binding process to determine the binding affinity (often expressed as a docking score) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the target protein.

As no such studies have been published, a data table of binding energies or a description of its interaction profile with any biological target cannot be generated.

In Silico Prediction of Pharmacokinetic-Relevant Properties (e.g., Bioavailability, Manufacturability)

There is no available literature that reports the in silico prediction of the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound. Such predictions are crucial in early-stage drug discovery to assess the druglikeness of a compound.

Commonly predicted pharmacokinetic-relevant properties include:

Lipophilicity (logP): Affects absorption and distribution.

Aqueous solubility (logS): Influences absorption and formulation.

Blood-brain barrier (BBB) penetration: Indicates potential for central nervous system activity.

Human intestinal absorption (HIA): Predicts oral bioavailability.

Cytochrome P450 (CYP) inhibition: Assesses the potential for drug-drug interactions.

Without specific in silico studies, a data table of the predicted ADME properties for this compound cannot be provided.

Structure Activity Relationship Sar Studies of 5 Chloro 8 Methyl 2 Propyl 4 Quinolinol and Its Analogues

Systematic Investigation of Substituent Effects on the Quinoline (B57606) Core

The nature and position of each functional group on the quinoline ring system significantly modulate the compound's physicochemical properties and its interaction with biological targets.

The introduction of a halogen, such as chlorine, at the C-5 position of the quinoline nucleus is a key determinant of biological activity. Halogenation, particularly with chlorine or bromine, often leads to an enhancement of antimicrobial and anticancer properties. nih.gov This is partly attributed to the "halogen effect," where the substituent increases the molecule's lipophilicity, which can improve its ability to cross cell membranes. nih.gov

In studies on related 8-hydroxyquinolines, the introduction of a chlorine atom at the C-5 position was found to increase both the toxicity and the selectivity against multidrug-resistant (MDR) cancer cells. nih.gov Similarly, the synthesis of a hybrid molecule combining 5-chloro-8-hydroxyquinoline (B194070) with ciprofloxacin (B1669076) resulted in a compound with significant antibacterial effects against both susceptible and drug-resistant bacterial strains. nih.gov Further research has shown that adding bromine and a nitro group at the C-5 position can synergistically enhance the anticancer potency of the quinoline scaffold. nih.gov This suggests that the electron-withdrawing nature and the steric bulk of the C-5 substituent are critical for modulating biological activity.

Table 1: Effect of C-5 Substitution on Biological Activity of Quinoline Analogs

| Base Scaffold | C-5 Substituent | Observed Effect | Reference |

| 8-Hydroxyquinoline (B1678124) | -Cl | Increased toxicity and selectivity against MDR cancer cells | nih.gov |

| 6,8-Dibromoquinoline | -NO₂ | Remarkable inhibitory activity against C6, HT29, and HeLa cancer cell lines | nih.gov |

| 8-Hydroxyquinoline | Hybrid with Ciprofloxacin | Significant antibacterial effects against Gram-positive and Gram-negative bacteria | nih.gov |

The effect of a methyl group on the quinoline core is highly position-dependent. For certain classes of biologically active quinolines, the presence of a methyl group at C-8 can be detrimental to activity. For instance, in the development of 4-substituted quinoline antimalarials, the addition of a methyl group at the C-8 position was found to abolish activity. pharmacy180.com Similarly, in studies of quinolines against Leishmania, an 8-methylation was shown to promote a loss of activity, whereas a 6-methylation improved the desired effect. frontiersin.org

This loss of activity may be due to steric hindrance, where the methyl group at C-8 interferes with the optimal binding of the quinoline molecule to its biological target. nih.gov However, this is not a universal rule, as the impact of the methyl group depends on the specific compound and its mechanism of action. In some cases, the methyl group's position did not significantly influence growth inhibitory activity against certain bacteria, where the hydroxyl group's placement was the dominant factor. acs.org

The alkyl substituent at the C-2 position is a common feature in many biologically active quinolones and plays a significant role in their activity. frontiersin.org The length and nature of this alkyl chain are crucial, often contributing to the molecule's hydrophobic interactions with its target. nih.gov For 2-alkyl-4-quinolones, an increase in the length of the alkyl chain has been correlated with increased activity against certain bacteria. frontiersin.org

Specifically, 2-n-propylquinoline, isolated from a natural source, demonstrated the ability to inhibit the growth of cells infected with the human T-lymphotropic virus type 1 (HTLV-1). acs.org The propyl group at this position is believed to fit into a hydrophobic pocket within the target enzyme or receptor, thereby enhancing binding affinity and biological effect. Studies on related scaffolds like 4-hydroxy-2-quinolone have confirmed that the alkyl side chain is critical for antibacterial activity, showing a strong relationship between the chain's length and the observed bioactivity. nih.gov

The 4-hydroxy group is a cornerstone of the 4-quinolinol class and is fundamental to its diverse pharmacological activities. tandfonline.com This functional group is known to exist in a tautomeric equilibrium with its keto form, 4-quinolone. This keto-enol tautomerism can be critical for the molecule's interaction with biological targets. nih.gov

The 4-hydroxy group, in conjunction with the quinoline ring's nitrogen atom at position 1, creates a bidentate chelation site. This feature allows the molecule to coordinate with metal ions, which can be an essential part of its mechanism of action. The hydroxyl group also acts as a crucial hydrogen bond donor and acceptor, facilitating strong interactions with amino acid residues in the active site of target proteins. The broad anti-inflammatory, antioxidant, and anticancer properties reported for 2,4-quinolinediol (B147529) derivatives underscore the importance of this hydroxyl moiety. While the 8-hydroxyquinoline scaffold is more famously known for its metal-chelating properties, the 4-hydroxy group provides a similar, potent interaction capability. acs.org

Conformational and Stereochemical Factors Governing Biological Activity

Keto-enol tautomerism in the 4-hydroxyquinoline (B1666331) system is a significant conformational factor that affects the molecule's electronic properties and hydrogen bonding capabilities. Furthermore, the rotation around the single bond connecting the propyl group to the quinoline core can lead to different rotational isomers (conformers), one of which may be more biologically active than others.

Stereochemistry can also be a critical factor. Although the parent compound is achiral, the introduction of chiral centers in its analogues can lead to significant differences in biological activity and toxicity. For example, in the related antimalarial drug chloroquine (B1663885), the D-isomer is known to be less toxic than the L-isomer, highlighting the importance of stereochemical considerations in drug design. pharmacy180.com

Identification of Key Pharmacophoric Features and Binding Motifs

A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For 5-Chloro-8-methyl-2-propyl-4-quinolinol and its analogues, several key pharmacophoric features can be identified:

The Hydrogen Bonding/Metal Chelating Motif: The N-1 atom of the quinoline ring and the C-4 hydroxyl group form a critical motif. This arrangement can act as a bidentate ligand to chelate metal ions or form specific hydrogen bonds with a receptor site. This feature is often essential for the biological activity of quinoline derivatives. nih.gov

The Hydrophobic Region: The C-2 propyl group provides a key hydrophobic feature. This alkyl chain is believed to engage in hydrophobic or van der Waals interactions within a corresponding hydrophobic pocket of a target protein. nih.gov

The Planar Aromatic Core: The flat, aromatic quinoline ring system is crucial for π-π stacking interactions with aromatic amino acid residues (e.g., tyrosine, phenylalanine) in a binding site.

The Electron-Withdrawing/Lipophilic Site: The chlorine atom at C-5 serves as an important site that modulates the electronic properties and lipophilicity of the entire molecule, influencing its absorption, distribution, and target interaction. nih.govnih.gov

Table 2: Summary of Pharmacophoric Features

| Pharmacophoric Feature | Structural Moiety | Putative Interaction | Reference |

| H-Bond Donor/Acceptor & Metal Chelation Site | C-4 Hydroxyl Group & N-1 Atom | Hydrogen bonding, Metal ion chelation | nih.gov |

| Hydrophobic Region | C-2 Propyl Group | Hydrophobic pocket binding, van der Waals forces | nih.gov |

| Aromatic Stacking Region | Planar Quinoline Core | π-π stacking with aromatic amino acids | - |

| Lipophilic/Electronic Modulator | C-5 Chlorine Atom | Enhanced membrane permeability, specific halogen bonding | nih.govnih.gov |

Comparative SAR Analysis with Related Quinolinol Derivatives

The biological activity of quinolinol and quinolone derivatives can be significantly modulated by the nature and position of substituents on the heterocyclic ring system. nih.govnih.gov Research into various analogues has provided insights into the roles of different functional groups, contributing to the design of compounds with enhanced potency and selectivity for a range of biological targets, including those relevant to cancer and infectious diseases. researchgate.netnih.govnih.gov

The core structure of 4-quinolinol is a versatile scaffold, and modifications at the C2, C5, and C8 positions have been shown to be particularly influential in determining the compound's pharmacological profile.

Influence of the C2-Alkyl Substituent:

The substituent at the 2-position of the quinolinol ring plays a crucial role in the molecule's interaction with its biological targets. The length and branching of an alkyl chain at this position can impact the compound's lipophilicity and steric profile, which in turn affects its binding affinity and cellular uptake.

For instance, in a series of 2-alkylthiazolo[4,5-c]quinolines, the TLR8-agonistic potency was found to be comparable for compounds with methyl, ethyl, propyl, and butyl groups at the C2 position. However, a sharp decline in activity was observed with a C2-pentyl group, and higher homologues were inactive, suggesting an optimal size for the alkyl substituent for this particular biological activity. nih.gov This highlights the sensitivity of the biological target to the steric bulk at this position.

Table 1: Effect of C2-Alkyl Chain Length on Biological Activity of Thiazolo[4,5-c]quinolines

| C2-Substituent | TLR8-Agonistic Potency |

| Methyl | Comparable |

| Ethyl | Comparable |

| Propyl | Comparable |

| Butyl | Comparable |

| Pentyl | Diminished |

This table illustrates the general trend observed for TLR8 agonism and is not specific to this compound due to a lack of directly comparable public data.

Impact of the C5-Chloro Substituent:

The introduction of a halogen atom, such as chlorine, at the C5 position of the quinoline ring is a common strategy in medicinal chemistry to modulate a compound's electronic properties and metabolic stability. A chloro group is electron-withdrawing and can influence the pKa of the quinolinol hydroxyl group and the nitrogen atom in the heterocycle, potentially altering binding interactions with target proteins.

Role of the C8-Methyl Substituent:

Substitution at the C8 position of the quinolinol core can also have a profound effect on biological activity. A methyl group at this position can influence the molecule's conformation and lipophilicity. In some cases, C8 modification can lead to a significant decrease in activity. For example, in the aforementioned study on thiazolo[4,5-c]quinolines, virtually all modifications at the C8 position resulted in the loss of agonistic activity. nih.gov This suggests that for certain biological targets, the C8 position may be involved in critical binding interactions or that substitution at this position introduces unfavorable steric hindrance.

Table 2: General Influence of Substitutions on Quinoline Activity

| Position | Substituent Type | General Effect on Biological Activity (Context-Dependent) |

| C2 | Alkyl | Potency is sensitive to chain length and steric bulk. |

| C5 | Halogen (e.g., Chloro) | Modulates electronic properties and metabolic stability. |

| C8 | Alkyl (e.g., Methyl) | Can be critical for activity; often sensitive to substitution. |

This table provides a generalized summary based on various quinoline SAR studies, as specific comparative data for this compound and its direct analogues is not available in the public domain.

Mechanistic Insights into the Biological Activity of 5 Chloro 8 Methyl 2 Propyl 4 Quinolinol Preclinical Investigations

Interaction with Nucleic Acids: DNA Binding and Synthesis InterferenceThere is a lack of direct evidence regarding the interaction of 5-Chloro-8-methyl-2-propyl-4-quinolinol with nucleic acids. Some quinoline-based compounds are known to function as DNA intercalating agents and can inhibit enzymes involved in DNA replication and repair, such as DNA methyltransferases.nih.govA related compound, 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol), was found to inhibit RNA synthesis.nih.govHowever, these specific activities have not been investigated for this compound.

Due to the absence of specific preclinical data for this compound, it is not possible to provide the requested detailed research findings or data tables.

Metal Chelation Properties and Biometal Interactions

No specific studies detailing the metal chelation properties or interactions with biometals for this compound were identified. Generally, the 8-hydroxyquinoline (B1678124) scaffold is well-known for its potent metal-chelating capabilities, a property that is often linked to the biological activities of its derivatives. nih.govmdpi.com These compounds can form stable complexes with various metal ions, which is a key aspect of their proposed mechanisms in different therapeutic areas. sphinxsai.com However, without specific experimental data for this compound, its capacity for metal chelation and the functional consequences remain uncharacterized.

Cellular and Subcellular Mechanisms of Action

Detailed preclinical investigations into the specific cellular and subcellular mechanisms of action for this compound have not been reported in the available literature.

Induction of Programmed Cell Death (Apoptosis)

There are no available research findings that specifically investigate the ability of this compound to induce programmed cell death or apoptosis. Studies on other substituted quinoline (B57606) derivatives have shown pro-apoptotic activity in cancer cell lines, but these findings are not directly applicable to the subject compound. nih.gov

Modulation of Cell Proliferation, Migration, and Invasion

Preclinical data on the effects of this compound on cell proliferation, migration, and invasion could not be located.

Anti-angiogenic Effects

No studies were found that evaluated the anti-angiogenic potential of this compound. The inhibition of angiogenesis is a known property of some other quinoline derivatives, but this has not been demonstrated for this specific compound. mdpi.com

Generation or Scavenging of Reactive Oxygen Species (Oxidative Stress Modulation)

There is no available information from preclinical studies regarding the role of this compound in the generation or scavenging of reactive oxygen species (ROS) or its general impact on oxidative stress.

Receptor Interactions and Signaling Cascades

Specific receptor interactions and effects on signaling cascades for this compound are not documented in the available scientific literature. While research on other quinoline compounds has identified interactions with various cellular signaling pathways, such as the PI3K/AKT/mTOR pathway, these findings are specific to the compounds studied in those reports. nih.gov

Protein Binding and Transport Mechanisms (e.g., Serum Albumin Interactions)

Currently, there is no publicly available scientific literature detailing the specific protein binding and transport mechanisms of this compound, including its interactions with serum albumin. Preclinical investigations into how this compound is distributed and transported within biological systems have not been reported in the accessible scientific domain.

While studies on structurally related quinoline derivatives exist, such as for Cloxyquin (5-chloro-8-hydroxyquinoline) nih.govnih.gov, the substitution pattern of this compound is distinct. The presence of a methyl group at the 8-position, a propyl group at the 2-position, and a hydroxyl group at the 4-position (as a quinolinol tautomer) differentiates it significantly from other compounds. These structural differences would be expected to lead to unique physicochemical properties and, consequently, distinct protein binding affinities, binding sites, and transport characteristics.

Elucidating the interaction of a compound with plasma proteins like serum albumin is a critical component of understanding its pharmacokinetic and pharmacodynamic profile. Such studies provide insight into the fraction of the compound that is free to interact with biological targets, its distribution throughout the body, and its rate of clearance. Without specific experimental data for this compound, any discussion of its protein binding remains speculative. Further research, including equilibrium dialysis, fluorescence quenching spectroscopy, and molecular docking studies, would be required to characterize these fundamental interactions.

Information regarding "this compound" is not available in the public domain.

Following a comprehensive search for scientific literature and data, no information was found on the preclinical pharmacological applications, including anticancer and antimicrobial activities, for the specific chemical compound This compound .

The executed searches consistently yielded results for structurally related but distinct compounds, such as 5-Chloro-8-hydroxyquinoline (B194070) (Cloxyquin), 5,7-dichloro-2-methyl-8-quinolinol, and other quinoline derivatives. While this related class of compounds, the 8-hydroxyquinolines, has been the subject of extensive research for their biological activities, this information does not apply to the specific molecule requested.

Due to the strict requirement to focus solely on This compound , it is not possible to generate a scientifically accurate article that adheres to the provided outline. Introducing data from related compounds would violate the core instructions of the request.

Therefore, the following sections of the requested article cannot be completed:

Preclinical Pharmacological Applications and Spectrum of Biological Activities of 5 Chloro 8 Methyl 2 Propyl 4 Quinolinol

Antimicrobial Efficacy

Antibacterial Spectrum (Gram-positive and Gram-negative)

Mycobactericidal Activity (e.g., against Mycobacterium tuberculosis)

There is currently no published research available in the public domain to substantiate these sections for the compound 5-Chloro-8-methyl-2-propyl-4-quinolinol .

Antifungal Activity

Quinoline (B57606) derivatives have long been recognized for their antifungal properties. Studies on substituted 2-methyl-8-quinolinols have demonstrated that the nature and position of substituents on the quinoline ring significantly influence their antifungal efficacy. For instance, in a study evaluating a series of 5- and 7-substituted 2-methyl-8-quinolinols, the introduction of halogen atoms was found to modulate the antifungal activity. nih.gov While specific data for this compound is not detailed, research on compounds like 5,7-dichloro-2-methyl-8-quinolinol and 5,7-dibromo-2-methyl-8-quinolinol showed them to be the most fungitoxic among the tested derivatives against a panel of fungi including Aspergillus niger, A. oryzae, Trichoderma viride, Myrothecium verrucaria, and Trichophyton mentagrophytes. nih.gov

Another related compound, 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol), has been shown to possess good antifungal activity against various fungi, including Candida spp. and dermatophytes. mdpi.com The proposed mechanism of action involves damage to the fungal cell wall. mdpi.com Furthermore, materials incorporating clioquinol (B1669181) have demonstrated efficacy in inhibiting the growth of pathogenic fungi like Phaeomoniella chlamydospora and Phaeoacremonium aleophilum, which are associated with grapevine diseases. mdpi.com The antifungal activity of 8-hydroxyquinoline (B1678124) derivatives is a well-established property, with numerous studies exploring their potential in treating fungal infections. mdpi.com

Table 1: Antifungal Activity of Selected Quinoline Derivatives

| Compound | Fungal Species | Activity | Reference |

|---|---|---|---|

| 5,7-dichloro-2-methyl-8-quinolinol | Aspergillus niger, Trichophyton mentagrophytes | High fungitoxicity | nih.gov |

| 5,7-dibromo-2-methyl-8-quinolinol | Aspergillus niger, Trichophyton mentagrophytes | High fungitoxicity | nih.gov |

| 5-chloro-7-iodo-8-hydroxyquinoline (Clioquinol) | Candida spp., Phaeomoniella chlamydospora | Good antifungal activity | mdpi.com |

Antiviral Activity (e.g., against Dengue Virus, HIV)

The quinoline nucleus is a key feature in several compounds with demonstrated antiviral activity. Research into novel quinoline derivatives has identified their potential against various viruses, including Dengue Virus (DENV). For instance, two novel 2-substituted quinoline derivatives have been shown to be active against DENV serotype 2 in the low micromolar range. nih.govnih.gov These compounds appear to act at an early stage of the viral life cycle, reducing the intracellular production of the envelope glycoprotein (B1211001) and the yield of infective virions. nih.govnih.gov

Table 2: Antiviral Activity of Selected Quinoline Derivatives against Dengue Virus Serotype 2 (DENV2)

| Compound | Assay | Result | Reference |

|---|---|---|---|

| 2-substituted quinoline derivative 1 | Virus yield reduction | Dose-dependent inhibition (low micromolar range) | nih.govnih.gov |

| 2-substituted quinoline derivative 2 | Virus yield reduction | Dose-dependent inhibition (sub-micromolar range) | nih.govnih.gov |

| 2-isopropy-5,7-dichloro-8-hydroxyquinoline | In vitro inhibition of DENV2 | IC50: 3.03 µM | nih.gov |

Antiparasitic Activity (e.g., Antimalarial, Antileishmanial)

Quinoline-based compounds have historically been at the forefront of antiparasitic drug discovery, most notably in the fight against malaria. The 8-aminoquinoline (B160924) class, in particular, is known for its activity against the latent liver stages of Plasmodium vivax. While direct antimalarial data for this compound is not available, studies on related 5-aryl-8-aminoquinoline derivatives have shown them to be potent against Plasmodium falciparum. nih.gov These compounds were found to be more active against chloroquine-resistant strains than sensitive ones. nih.gov

In the context of leishmaniasis, quinoline alkaloids and their synthetic analogs have demonstrated significant antileishmanial activity. nih.gov For example, a study on synthetic quinoline alkaloid analogs identified compounds with high antileishmanial activity, with EC50 values below 10 μg/mL against intracellular amastigotes. nih.gov The 2-substituted quinoline alkaloids, in particular, have been a source of new antileishmanial drug candidates. nih.gov

Table 3: Antiparasitic Activity of Selected Quinoline Derivatives

| Compound Class/Derivative | Parasite | Activity | Reference |

|---|---|---|---|

| 5-aryl-8-aminoquinolines | Plasmodium falciparum (chloroquine-resistant) | More potent than against sensitive strains | nih.gov |

| Synthetic quinoline alkaloid analogs | Leishmania spp. (intracellular amastigotes) | High antileishmanial activity (EC50 < 10 μg/mL) | nih.gov |

| 2-substituted quinoline alkaloids | Leishmania braziliensis, Leishmania donovani | Active against promastigotes | nih.gov |

Anti-Inflammatory Properties in Preclinical Settings

The anti-inflammatory potential of quinoline derivatives has been noted in various preclinical studies. nih.gov While specific research on the anti-inflammatory properties of this compound is limited, the general class of quinolines has been associated with anti-inflammatory effects. For example, some phenolic compounds with structures related to quinolines have demonstrated anti-inflammatory effects by inhibiting key inflammatory mediators. mdpi.com Honokiol, a lignan (B3055560) biphenol, has shown anti-inflammatory activities that could be beneficial in various disorders. mdpi.com Given that inflammation is a key component of many diseases for which quinolines are investigated, it is plausible that this compound may also possess anti-inflammatory properties.

Antioxidant and Neuroprotective Activities

The antioxidant and neuroprotective activities of quinoline derivatives are of significant interest, particularly in the context of neurodegenerative diseases. mdpi.com 8-Hydroxyquinoline derivatives are known to exhibit diverse biological activities, including neuroprotective effects. mdpi.com These compounds can chelate metal ions, which is a mechanism implicated in their neuroprotective action. While direct studies on this compound are not available, related compounds have been investigated. For instance, the antioxidant properties of phenolic compounds, a class to which the hydroxyl group of the subject compound belongs, are well-established and have been linked to neuroprotection. mdpi.com

Anticonvulsant Properties

The potential anticonvulsant properties of quinoline derivatives have been explored in preclinical models. While there is no specific data on this compound, research on other substituted quinolines suggests a possible role in modulating neuronal excitability. For example, a study on 5-chloro-2- or 5-chloro-4-methyl derivatives of xanthone (B1684191) coupled to aminoalkanol moieties revealed significant anticonvulsant activity in the maximal electroshock (MES) test in mice. nih.gov Although xanthones are structurally different from quinolines, this research highlights that chloro- and methyl-substituted aromatic systems can be key pharmacophoric features for anticonvulsant activity.

Other Investigated Preclinical Therapeutic Roles

Beyond the aforementioned activities, the versatile quinoline scaffold has been investigated for a multitude of other therapeutic roles. For instance, 5-chloro-8-hydroxyquinoline (B194070) has been studied for its potential anticancer activity, with some derivatives showing toxic activity against cancer cell lines. nih.govcionpharma.com Additionally, cloxyquin (5-chloroquinolin-8-ol) has demonstrated good in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant isolates, with MICs ranging from 0.062 to 0.25 μg/ml. nih.gov This suggests a potential role for chloro-substituted quinolinols in antibacterial chemotherapy.

Table 4: Other Investigated Preclinical Therapeutic Roles of Related Quinoline Derivatives

| Compound/Derivative | Therapeutic Area | Finding | Reference |

|---|---|---|---|

| 5-chloro-8-hydroxyquinoline derivatives | Anticancer | Toxic activity against Colo 205 cell line | nih.gov |

| Cloxyquin (5-chloroquinolin-8-ol) | Antituberculosis | Good in vitro activity against M. tuberculosis (MIC: 0.062-0.25 μg/ml) | nih.gov |

Emerging Research Frontiers and Future Perspectives for 5 Chloro 8 Methyl 2 Propyl 4 Quinolinol Research

Design and Synthesis of Hybrid Molecules Incorporating the 4-Quinolinol Scaffold

A promising strategy in drug discovery is the creation of hybrid molecules, which involves covalently linking two or more pharmacophores to generate a single molecule with potentially synergistic or enhanced biological activity. acs.org This approach aims to improve efficacy, overcome drug resistance, or target multiple pathological pathways simultaneously. The 4-quinolinol scaffold is an excellent candidate for this strategy.

Future research could focus on synthesizing hybrid molecules where the 5-Chloro-8-methyl-2-propyl-4-quinolinol core is linked to other active moieties. For instance, researchers have successfully created hybrids of quinolones with thiazinanones, resulting in compounds with potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Another approach has been the development of quinolone-chalcone hybrids, which have shown potent anti-proliferative activity. nih.govnih.gov Similarly, hybridizing 8-hydroxyquinoline (B1678124), a related scaffold, with the antibiotic ciprofloxacin (B1669076) yielded a molecule with significant effects against both susceptible and drug-resistant bacterial strains. nih.gov These examples suggest a viable path for designing novel hybrids based on this compound for various therapeutic areas, including oncology and infectious diseases.

| Hybrid Scaffold Type | Example | Reported Biological Activity | Reference |

|---|---|---|---|

| Quinolone-Thiazinanone | 1,3-thiazinan-4-one/quinolone hybrids | Potent antibacterial activity against MRSA. | nih.gov |

| Quinolone-Chalcone | CTR-21 and CTR-32 | Effective in killing a panel of different cancer cell lines at nanomolar concentrations. | nih.gov |

| Piperazinyl-Quinoline | 4-(7-chloro-quinolin-4-yl)-piperazine-1-carbothioic acid (2-morpholin-4-yl-ethyl)-amide | Significantly improved antiproliferative activity on breast cancer cells. | nih.gov |

| 8-Hydroxyquinoline-Fluoroquinolone | 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Significant activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. | nih.gov |

Development of Novel Prodrug Strategies

Prodrug design is a well-established strategy to overcome pharmacokinetic and pharmacodynamic barriers, such as poor solubility, limited bioavailability, rapid metabolism, or lack of target specificity. nih.govresearchgate.net A prodrug is an inactive or less active derivative that is converted in vivo to the active parent drug through enzymatic or chemical transformation. nih.gov

For quinoline-based compounds, a major challenge can be their limited ability to cross biological membranes and their rapid clearance from the body. mdpi.com The 4-hydroxyl group of this compound is an ideal handle for chemical modification to create prodrugs. Strategies could include esterification to mask the polar hydroxyl group, thereby increasing lipophilicity and enhancing membrane permeability. mdpi.com For other metalloenzyme-inhibiting 8-hydroxyquinolines, sulfonate esters have been designed as prodrugs to avoid non-specific metal chelation and reduce toxicity. researchgate.net Another innovative approach involves using self-immolative linkers that are cleaved by specific enzymes at the target site, ensuring localized release of the active drug. researchgate.net These strategies could be adapted for this compound to improve its drug-like properties and therapeutic potential.

Integration with Nanotechnology for Advanced Material Science and Environmental Applications

Nanotechnology offers powerful tools to enhance the properties and applications of chemical compounds. For quinoline derivatives, nanoparticle-based delivery systems are being explored to overcome translational challenges like rapid clearance. mdpi.com Encapsulating this compound within nanoparticles, such as liposomes or polymeric micelles, could improve its pharmacokinetic profile, protect it from degradation, and potentially enable targeted delivery to specific tissues or cells.

Beyond medicine, the integration of this compound with nanotechnology could open doors in materials science and environmental applications. The inherent properties of the quinolinol scaffold, such as its ability to act as a fluorescent chemosensor for metal ions, could be amplified by incorporation into nanomaterials. caymanchem.com This could lead to the development of highly sensitive and selective nanosensors for detecting environmental pollutants. Furthermore, embedding these molecules in polymer nanocomposites could create advanced materials with tailored optical, electronic, or antimicrobial properties.

High-Throughput Screening and Combinatorial Library Synthesis for Lead Optimization

Lead optimization is a critical phase in drug discovery where an initial "hit" compound is systematically modified to improve its potency, selectivity, and pharmacokinetic properties. nih.gov High-throughput screening (HTS) and combinatorial chemistry are key technologies that accelerate this process. HTS allows for the rapid testing of thousands of compounds against a biological target, while combinatorial synthesis enables the efficient creation of large libraries of related molecules. acs.org

A future research direction for this compound would involve its use as a scaffold for generating a combinatorial library. By systematically altering the substituents at various positions of the quinoline ring—for example, by varying the alkyl chain at the 2-position or introducing different groups onto the benzene (B151609) ring—a large number of analogs could be synthesized. This library could then be subjected to HTS against various targets, such as kinases, proteases, or microbial enzymes. The resulting structure-activity relationship (SAR) data would be invaluable for identifying derivatives with optimized therapeutic profiles. nih.gov

Advanced Computational-Aided Drug Discovery Approaches

Computer-Aided Drug Design (CADD) has become an indispensable tool in modern drug discovery, significantly reducing the time and cost associated with developing new therapeutics. nih.govmdpi.com CADD methods are broadly classified as structure-based (SBDD) and ligand-based (LBDD). nih.gov

For this compound, these computational approaches offer a powerful avenue for exploration. If the three-dimensional structure of a biological target is known, SBDD methods like molecular docking can be used to predict how the compound and its virtual derivatives bind to the target's active site. prismbiolab.com This was successfully used to understand the binding mode of novel quinolone hybrids on the active site of a bacterial protein. nih.gov If the target structure is unknown, LBDD methods such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) can be employed, using the structures of known active molecules to guide the design of new ones. These in silico techniques can prioritize the most promising derivatives for synthesis, making the lead optimization process more efficient and rational. researchgate.net

Applications in Materials Science and Environmental Remediation (e.g., Metal Ion Adsorption, Corrosion Inhibition)

Quinoline and its derivatives have well-documented applications as effective corrosion inhibitors for various metals and alloys in acidic environments. biointerfaceresearch.comresearchgate.net Their inhibitory action is attributed to the presence of heteroatoms (nitrogen and oxygen) and π-electrons, which facilitate the adsorption of the molecule onto the metal surface, forming a protective barrier against corrosive agents. researchgate.netelectrochemsci.org

Given its structure, this compound is a strong candidate for development as a corrosion inhibitor. Future research could involve evaluating its inhibition efficiency on industrially relevant metals like mild steel in acidic media. electrochemsci.org Studies on related quinoline derivatives have shown high inhibition efficiencies, often exceeding 90%. electrochemsci.orgjmaterenvironsci.com Additionally, the chelating properties of the 4-quinolinol and related 8-hydroxyquinoline scaffolds suggest potential applications in environmental remediation. semanticscholar.org These compounds can form stable complexes with metal ions, which could be exploited for the adsorption and removal of heavy metal pollutants from wastewater. The fluorescent nature of some of these complexes also opens the possibility of using this compound as a fluorescent sensor for metal ion detection. caymanchem.com

| Inhibitor | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide (NHQA) | Mild Steel | 1.0 M HCl | 93.4 | biointerfaceresearch.com |

| 5-benzyl-8-propoxyquinoline (5BPQ) | Q235 Steel | H₂SO₄ | 97.7 | electrochemsci.org |

| 1,3-bis(quinoline-8-dimethylformamide) propane (B168953) (BQYP) | Mild Steel | 2 M H₂SO₄ | ~91 | semanticscholar.org |

| 1,4-bis-((8-hydroxyquinolin-5-yl)-methyl)-quinoxalin-2,3-(1H,4H)-dione derivatives | Mild Steel | 1 M HCl | >90 | jmaterenvironsci.com |

Translational Research Considerations in Early-Stage Drug Development

Translational research is the critical process that bridges the gap between basic scientific discoveries and their application in clinical practice. dndi.org It involves taking a promising lead compound from the laboratory through a series of preclinical studies to assess its potential as a safe and effective drug for human use. wisc.edu

Should this compound be identified as a promising therapeutic candidate, it would need to navigate this translational pathway. Key steps include the development of a stable and effective formulation, comprehensive preclinical toxicology studies to identify potential adverse effects, and safety pharmacology assessments to evaluate effects on vital organ systems. wisc.edu A significant challenge in this phase is overcoming translational barriers, such as unforeseen off-target effects or unfavorable pharmacokinetic properties that were not apparent in early in vitro models. mdpi.com Successfully navigating these hurdles is essential for filing an Investigational New Drug (IND) application with regulatory authorities and advancing the compound into Phase I clinical trials in human volunteers. dndi.orgwisc.edu

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 5-Chloro-8-methyl-2-propyl-4-quinolinol, and how can purity be optimized?

- Methodology :

- Stepwise functionalization : Start with a quinoline core and introduce substituents sequentially. For example, chlorination at position 5 via electrophilic substitution, followed by alkylation at position 2 using propyl halides under basic conditions. Methylation at position 8 can be achieved using methyl iodide and a base like K₂CO₃ .

- Purification : Use column chromatography for intermediates and recrystallization for the final product. Validate purity via gas chromatography (GC), infrared (IR), and ultraviolet (UV) spectroscopy .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- IR spectroscopy : Confirm hydroxyl (-OH) and aromatic C-Cl stretches.

- NMR : Use ¹H/¹³C NMR to assign methyl (δ ~2.5 ppm), propyl (δ 0.9–1.6 ppm), and aromatic protons.

- Mass spectrometry (MS) : Verify molecular weight (expected [M+H]⁺ = 250.7) .

- Data Interpretation : Compare spectral data with structurally similar compounds, such as 4-chloro-8-methylquinolin-2(1H)-one .

Q. What in vitro assays are suitable for preliminary evaluation of its antimicrobial activity?

- Protocol :

- Disk diffusion assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use 8-quinolinol derivatives as positive controls .

- MIC determination : Employ broth microdilution (CLSI guidelines). Include cytotoxicity assays (e.g., mammalian cell lines) to assess selectivity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Approach :

- Substituent variation : Synthesize analogs with modifications at positions 2 (alkyl chain length), 5 (halogen type), and 8 (methyl vs. other alkyl groups). Compare bioactivity data .

- Quantitative SAR (QSAR) : Use computational tools (e.g., CoMFA) to correlate substituent properties (e.g., logP, steric bulk) with activity .

Q. What computational strategies model interactions of this compound with bacterial targets?

- Methods :

- Molecular docking : Use receptors like P. aeruginosa LasR (PDB: 2UV0) to predict binding modes. Focus on hydrophobic interactions with propyl/methyl groups and hydrogen bonding with the hydroxyl .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Compare with experimental IC₅₀ values .

Q. How can conflicting bioactivity data between studies be resolved?

- Analysis Framework :

Methodological Challenges and Solutions

Q. How can low synthetic yields for 5-substituted quinolines be addressed?

- Optimization Strategies :